1-Benzyl-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine
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Overview
Description
1-Benzyl-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
Activation of the carboxylic acid: The carboxylic acid group is then activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Coupling with piperazine: The active ester is then reacted with 1-benzylpiperazine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzyl alcohol or benzaldehyde derivative.
Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products:
- Oxidation of the benzyl group yields benzyl alcohol or benzaldehyde derivatives.
- Reduction of the pyrazole ring yields dihydropyrazole derivatives.
- Substitution reactions yield various substituted phenyl derivatives.
Scientific Research Applications
1-Benzyl-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Benzylpiperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(3-Chlorophenyl)piperazine
Comparison: 1-Benzyl-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to the presence of both a benzyl group and a pyrazole moiety. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the pyrazole ring may enhance binding affinity to certain receptors, while the benzyl group can influence the compound’s solubility and stability.
Properties
Molecular Formula |
C21H21ClN4O |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C21H21ClN4O/c22-18-8-6-17(7-9-18)19-14-20(24-23-19)21(27)26-12-10-25(11-13-26)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,23,24) |
InChI Key |
DXXCXVRHFQZFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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